molecular formula C13H20N2O3 B1246181 (2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol

(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol

Cat. No.: B1246181
M. Wt: 252.31 g/mol
InChI Key: OGMKEJTXCCFISS-FVCCEPFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S)-2-({[(1S)-2-hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol is a dihydroxypyrrolidine.

Scientific Research Applications

Anticancer Potential

  • Glioblastoma and Melanoma Cell Growth Inhibition : Functionalized pyrrolidine-3,4-diol derivatives, including variations of (2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, have shown potential in inhibiting the growth of human glioblastoma and melanoma cells. Notably, the 4-bromobenzoyl derivative showed high efficacy against tumor cells, highlighting the potential of these compounds in cancer treatment (Fiaux et al., 2005).

Glycosidase Inhibition

  • Alpha-Mannosidase Inhibition : Derivatives of (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol have been identified as potent inhibitors of alpha-mannosidase from jack bean, indicating their potential applications in biochemical research and therapeutic interventions (Popowycz et al., 2004).

Antitumor Activities

  • Broad-Spectrum Anticancer Activity : Novel alpha-mannosidase inhibitors of the same type have been shown to inhibit the proliferation of various primary cells and cancer cell lines, inducing cell cycle arrest and gene modifications involved in cell survival. This suggests their broad applicability in cancer research and therapy (Bello et al., 2010).

Selective Inhibition for Research

  • Selective Enzyme Inhibition : These compounds demonstrate selective inhibition of certain enzymes, such as alpha-mannosidase from jack bean, which is significant for research in enzymology and drug development (Popowycz et al., 2001).

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

(2R,3R,4S)-2-[[[(1S)-2-hydroxy-1-phenylethyl]amino]methyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C13H20N2O3/c16-8-11(9-4-2-1-3-5-9)14-6-10-13(18)12(17)7-15-10/h1-5,10-18H,6-8H2/t10-,11-,12+,13-/m1/s1

InChI Key

OGMKEJTXCCFISS-FVCCEPFGSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CN[C@H](CO)C2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(N1)CNC(CO)C2=CC=CC=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
Reactant of Route 2
(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
Reactant of Route 4
(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
Reactant of Route 5
(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
Reactant of Route 6
(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol

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